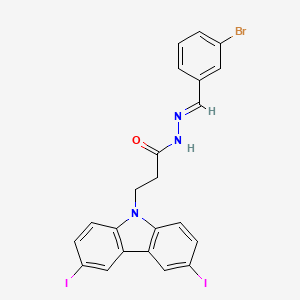
N'-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is a complex organic compound with the molecular formula C22H16BrI2N3O. It is a member of the hydrazide family, characterized by the presence of a hydrazone linkage. This compound is notable for its unique structure, which includes bromine and iodine atoms, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazone linkage through the reaction of a hydrazide with an aldehyde or ketone. In this case, 3-bromobenzaldehyde reacts with 3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide under acidic or basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazines.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazines. Substitution reactions can result in the replacement of halogen atoms with other functional groups, leading to a variety of derivatives.
科学研究应用
N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of bromine and iodine atoms may contribute to its reactivity and potential biological activities. Further research is needed to elucidate the precise mechanisms involved.
相似化合物的比较
Similar Compounds
- N’-(2,4-Dichlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- N’-(2,6-Dichlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- N’-(4-Chlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
Uniqueness
N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is unique due to the presence of both bromine and iodine atoms in its structure
属性
分子式 |
C22H16BrI2N3O |
|---|---|
分子量 |
672.1 g/mol |
IUPAC 名称 |
N-[(E)-(3-bromophenyl)methylideneamino]-3-(3,6-diiodocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H16BrI2N3O/c23-15-3-1-2-14(10-15)13-26-27-22(29)8-9-28-20-6-4-16(24)11-18(20)19-12-17(25)5-7-21(19)28/h1-7,10-13H,8-9H2,(H,27,29)/b26-13+ |
InChI 键 |
MUCLJHSYZMLDSH-LGJNPRDNSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
规范 SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


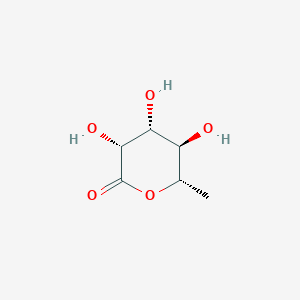


(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)
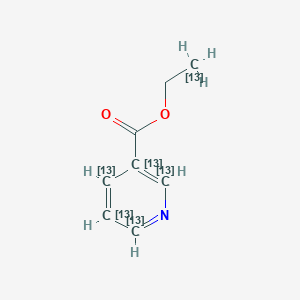

![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
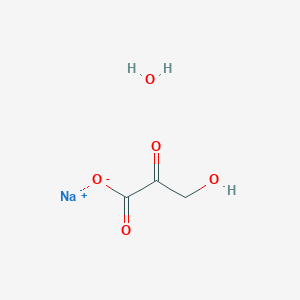
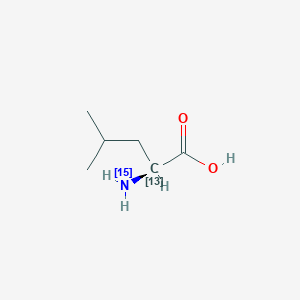
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)

![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
